molecular formula C8H14O3 B1630515 Diethylene glycol divinyl ether CAS No. 764-99-8

Diethylene glycol divinyl ether

Cat. No. B1630515
CAS RN: 764-99-8
M. Wt: 158.19 g/mol
InChI Key: SAMJGBVVQUEMGC-UHFFFAOYSA-N
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Description

Diethylene glycol divinyl ether (DEGDVE) is a chemical compound that can be used as a solvent in a variety of applications. It is a colorless, odorless liquid with a low boiling point and a high flash point, making it ideal for use in chemical synthesis and laboratory experiments. DEGDVE has been used in a variety of scientific research applications, ranging from drug development to biochemistry and physiology studies.

Scientific Research Applications

Photopolymerization

DGDE is used in cationic photopolymerization. Sangermano et al. (1999) investigated its polymerization with the presence of hydrogen donor additives like alcohols and water, noting that these additives impact the rate of polymerization and final double bond conversion (Sangermano et al., 1999).

Nanoporous Crosslinked Macrocyclic Polyethers

Trofimov et al. (2008) synthesized nanoporous crosslinked macrocyclic polyethers using DGDE, finding them capable of forming insoluble superbase complexes with KOH, which are useful as catalysts in various reactions (Trofimov et al., 2008).

Tissue Engineering

DGDE has applications in tissue engineering. Davis et al. (2003) used diethylene glycol to initiate the polymerization of monomers for creating crosslinked networks, potentially useful for tissue engineering due to their degradable nature (Davis et al., 2003).

Polymerization Behavior

Hashimoto et al. (2004) studied the cationic polymerizations of divinyl ethers, including DGDE, to understand their crosslinking polymerization behavior. Their findings contribute to the understanding of polymer structures and properties (Hashimoto et al., 2004).

Solvent Applications

DGDE has been explored as a solvent. For instance, its role in the separation of various compounds in gas chromatography was examined by Guo (2003), showcasing its effectiveness in separating a range of substances (Guo, 2003).

Polymer Therapeutics

Tomlinson et al. (2002) synthesized water-soluble, biocompatible polyacetals, including those using DGDE, for drug conjugation. These polymers exhibited pH-dependent degradation, making them potential candidates for novel polymer therapeutics (Tomlinson et al., 2002).

Polymerization Kinetics

Studies by Aschmann et al. (2001) and others have delved into the kinetic aspects of reactions involving DGDE, providing insights into its reactivity and potential applications in various polymerization processes (Aschmann et al., 2001).

Mechanism of Action

properties

IUPAC Name

1-ethenoxy-2-(2-ethenoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O3/c1-3-9-5-7-11-8-6-10-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMJGBVVQUEMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25215-94-5
Record name Diethylene glycol divinyl ether homopolymer
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DSSTOX Substance ID

DTXSID6044985
Record name {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene
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Molecular Weight

158.19 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-
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CAS RN

764-99-8
Record name Diethylene glycol divinyl ether
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Record name Diethylene glycol divinyl ether
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Record name Diethylene glycol divinyl ether
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Record name Ethene, 1,1'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name {2-[2-(Ethenyloxy)ethoxy]ethoxy}ethene
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Record name 1,1'-[oxybis(ethyleneoxy)]diethylene
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Record name DIETHYLENE GLYCOL DIVINYL ETHER
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Synthesis routes and methods

Procedure details

Sodium chloride (116 g), 4 drops concentrated sulfuric acid and 150 g of water are added to a 1-liter flask containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube. Polyacrylic acid dispersant, such as 5 gm of Primafloc C-7 available from Rohm and Haas Company, is then added to a solution containing a 0.1 g tannic acid dissolved in 136 g of water. This solution is then added to the stirred flask containing sodium chloride. This aqueous phase is then sparged with nitrogen. In a separate flask, 314 mls. of acrolein is sparged for 20 - 30 minutes with nitrogen. In a separate flask a solution of 29.6 g of divinylbenzene (DVB-81.1% active), 6.0 g of diethyleneglycoldivinylether (DEGDVE), and 9.0 g of Percadox 16 (bis-t-butylcyclohexyl percarbonate) is prepared. This latter solution is then added to acrolein, shaken until homogeneous, and added to the aqueous phase in the reaction flask after the stirrer had been turned off and the nitrogen sparge had been converted to a nitrogen atmosphere. A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm. The position of the stirrer blade must be at the interfaces of the two liquid phases. After the dispersion is formed, the reaction mixture is heated to 50°C. and held there with intermittent heating and air cooling for 16 hours. The reaction contents are then cooled to room temperature, the liquid drained, and the resin given three water washes. After washing with methanol, the resin is dried at 75°C. for 16 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
Polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Name
acrolein
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Name
Quantity
136 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of diethylene glycol divinyl ether?

A1: this compound has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. While specific spectroscopic data is not provided in the provided research papers, it can be characterized using techniques like 1H NMR and MALDI-TOF MS to analyze its structure and purity. [, ]

Q2: How is this compound used in polymer synthesis?

A2: this compound is a valuable monomer in polymer chemistry. It can undergo cationic polymerization, where an initiator like hydrogen chloride/zinc chloride facilitates the opening of its vinyl groups, leading to polymer chain growth. [] The presence of oxygen atoms in its structure influences its polymerization behavior compared to divinyl ethers with oligomethylene chains. []

Q3: Can you elaborate on the influence of this compound's structure on its polymerization behavior?

A3: Research indicates that the oligooxyethylene spacer units in this compound influence its polymerization kinetics. Specifically, these units, when adjacent to unreacted vinyl groups, can interact with the positively charged active center during cationic polymerization. This interaction favors intramolecular crosslinking reactions, leading to the formation of soluble polymers even at high monomer conversions. []

Q4: What are the applications of this compound in creating functional materials?

A4: this compound is used to create thermosensitive hydrogels. When copolymerized with monomers like ethylene glycol vinyl ether and butyl vinyl ether, it forms hydrogels that exhibit volume phase transition in response to temperature changes. [, ] These hydrogels have potential in applications like controlled drug release.

Q5: How is this compound used in drug delivery systems?

A5: this compound-based thermosensitive hydrogels can be loaded with drugs like chlorhexidine for controlled release. [] The drug release rate can be tailored by adjusting the hydrogel composition and crosslinking density. The temperature responsiveness of these hydrogels allows for on-demand drug release at specific temperatures. []

Q6: How does this compound contribute to the performance of organic thin-film transistors (OTFTs)?

A7: this compound is a component in polymer dielectrics used in OTFTs. For example, it is copolymerized with 2-cyanoethyl acrylate to form poly(2-cyanoethyl acrylate-co-diethylene glycol divinyl ether), or p(CEA-co-DEGDVE). While the cyanide functionality introduces polarity to the dielectric, which can hinder charge transport, using alkylated organic semiconductors can mitigate these negative effects, leading to improved OTFT performance. []

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